molecular formula C10H5IN2O B13362885 4-Hydroxy-8-iodoquinoline-3-carbonitrile

4-Hydroxy-8-iodoquinoline-3-carbonitrile

Cat. No.: B13362885
M. Wt: 296.06 g/mol
InChI Key: RPWRWEXNTQSYOE-UHFFFAOYSA-N
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Description

4-Hydroxy-8-iodoquinoline-3-carbonitrile is a quinoline derivative featuring a hydroxy group at the 4-position, an iodine atom at the 8-position, and a carbonitrile moiety at the 3-position. The hydroxy group may contribute to hydrogen bonding, altering solubility and reactivity .

Properties

Molecular Formula

C10H5IN2O

Molecular Weight

296.06 g/mol

IUPAC Name

8-iodo-4-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C10H5IN2O/c11-8-3-1-2-7-9(8)13-5-6(4-12)10(7)14/h1-3,5H,(H,13,14)

InChI Key

RPWRWEXNTQSYOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)NC=C(C2=O)C#N

Origin of Product

United States

Preparation Methods

Iodination of 4-Hydroxyquinoline-3-carbonitrile

The most direct method involves iodinating 4-hydroxyquinoline-3-carbonitrile using iodine (I₂) and an oxidizing agent (e.g., potassium iodate or hydrogen peroxide) in organic solvents like acetic acid or dichloromethane. Key conditions include:

Mechanism : Electrophilic aromatic substitution at the 8-position of the quinoline ring, facilitated by the electron-donating hydroxyl group at the 4-position.

Conrad–Limpach Reaction with Subsequent Modifications

A modified Conrad–Limpach reaction constructs the quinoline scaffold:

  • Condensation of aniline derivatives (e.g., 3-cyanoaniline) with β-ketoesters (e.g., ethyl acetoacetate) under acidic conditions.
  • Cyclization to form 4-hydroxyquinoline-3-carbonitrile.
  • Iodination using I₂/KI in aqueous acidic media.

Advantages : High regioselectivity for the 8-position due to steric and electronic effects.

Industrial Production Methods

Scalable processes prioritize efficiency and purity:

  • Continuous Flow Reactors : Enable precise control of iodination conditions (temperature, residence time).
  • Catalysts : FeCl₃ or CuI improves reaction kinetics, reducing side products.
  • Solvent Recovery : Acetic acid is recycled via distillation, minimizing waste.

Typical Parameters :

Parameter Value
Throughput 50–100 kg/batch
Purity >98%
Energy Consumption 15–20 kWh/kg

Alternative Approaches

Skraup Reaction with Iodine Integration

Adapting the Skraup reaction:

  • Glycerol, ortho-aminophenol, and sulfuric acid form the quinoline core.
  • Iodine Source : KI or I₂ is introduced during cyclization, achieving simultaneous iodination.

Limitations : Lower yields (~50%) due to competing side reactions.

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) introduces iodine post-cyclization:

  • Synthesize 4-hydroxy-8-bromoquinoline-3-carbonitrile.
  • Replace bromine with iodine via Ullmann or Finkelstein reactions.

Advantages : Suitable for late-stage diversification.

Critical Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost ($/kg)
Direct Iodination 70 98 High 120–150
Conrad–Limpach 65 95 Moderate 180–200
Skraup Adaptation 50 90 Low 220–250
Cross-Coupling 75 99 High 300–350

Key Findings :

  • Direct iodination balances cost and efficiency for bulk production.
  • Cross-coupling offers superior purity but is economically viable only for high-value applications.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-8-iodoquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-8-iodoquinoline-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-8-iodoquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and iodine groups play a crucial role in its biological activity. The compound can interact with enzymes and proteins, leading to inhibition or modulation of their activity. This interaction can result in antimicrobial, antifungal, or anticancer effects depending on the specific target .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

  • Iodine’s larger atomic radius and polarizability may enhance halogen bonding compared to smaller halogens like chlorine or bromine . Octahydroquinoline Derivatives: Compounds like 4-(4-bromophenyl)-8-methyl-2-oxo-octahydroquinoline-3-carbonitrile () feature saturated rings, reducing aromaticity and increasing conformational flexibility, which is critical for bioactivity (e.g., cardiotonic and anti-inflammatory properties) .
  • Functional Group Modifications: Amino and Hydroxy Groups: Analogs such as 2-amino-8-hydroxy-4-(3-nitrophenyl)-1,2-dihydroquinoline-3-carbonitrile (6f, C₁₇H₁₄N₃O₂) exhibit NH₂ and NO₂ groups, enhancing intermolecular interactions and electron-withdrawing effects. The nitrophenyl group in 6f increases melting point (235–237°C) compared to methoxy-substituted analogs (6b: 214–216°C) . Thiophene and Methylthio Groups: 8-Methyl-2-oxo-4-(thiophen-2-yl)-hexahydroquinoline-3-carbonitrile () incorporates a sulfur-containing heterocycle, which may improve metabolic stability or metal coordination .

Physical and Spectral Properties

Compound Name Substituents Molecular Formula Melting Point (°C) Yield (%) IR CN Stretch (cm⁻¹) Reference
4-Hydroxy-8-iodoquinoline-3-carbonitrile OH, I C₁₀H₅IN₂O Not reported Not reported ~2188 (estimated) -
4-Chloro-8-iodoquinoline-3-carbonitrile Cl, I C₁₀H₄ClIN₂ Not reported Not reported -
6b () NH₂, 4-methoxyphenyl C₁₇H₁₄N₃O₂ 214–216 74 2188.67
6f () NH₂, 3-nitrophenyl C₁₇H₁₄N₃O₂ 235–237 85 2182.19
4-Hydroxy-8-(methylthio)-3-quinolinecarbonitrile OH, SCH₃ C₁₁H₈N₂OS Not reported Not reported Not reported
  • Melting Points : Nitro-substituted derivatives (e.g., 6f) exhibit higher melting points than methoxy analogs due to stronger dipole-dipole interactions .
  • IR Spectroscopy : Carbonitrile stretches (~2182–2189 cm⁻¹) are consistent across analogs, while NH/OH stretches (~3200–3450 cm⁻¹) vary with substituents .

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